9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
9-(2,3-Dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic purine derivative with a pyrimido[2,1-f]purine scaffold. Its structure features:
- Position 9: A 2,3-dimethylphenyl group, enhancing lipophilicity and steric bulk.
- Position 1: A methyl group, likely influencing metabolic stability.
- Position 3: A 3-methylbenzyl substituent, contributing to hydrophobic interactions and receptor binding.
Properties
IUPAC Name |
9-(2,3-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-16-8-5-10-19(14-16)15-30-23(31)21-22(27(4)25(30)32)26-24-28(12-7-13-29(21)24)20-11-6-9-17(2)18(20)3/h5-6,8-11,14H,7,12-13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQRCSXKQYTZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=CC(=C5C)C)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2,3-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (CAS Number: 922453-38-1) is a purine analog that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a purine scaffold with various substituents that may influence its biological activity. The molecular formula is with a molecular weight of 429.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₃₅H₂₇N₅O₂ |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 922453-38-1 |
The biological activity of purine derivatives often relates to their interaction with nucleic acid metabolism and enzyme modulation. This compound may exhibit effects through:
- Inhibition of Enzymes : Similar compounds have shown inhibition of enzymes involved in nucleotide synthesis and metabolism.
- Antitumor Activity : Purine analogs are known for their potential use in cancer therapy by interfering with DNA synthesis.
Anticancer Properties
Research has indicated that purine derivatives can exhibit anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies have demonstrated that certain purine analogs inhibit the proliferation of various cancer cell lines by inducing apoptosis.
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds can disrupt cell cycle progression and promote apoptotic pathways.
Neuroprotective Effects
Some studies suggest neuroprotective properties associated with purine analogs:
- Neurotransmitter Modulation : Compounds similar to the one have been shown to modulate neurotransmitter levels, potentially offering protective effects against neurodegenerative diseases.
- Cytoprotective Mechanisms : Research indicates that purines can enhance cellular resilience against oxidative stress.
Binding Affinity Studies
Binding assays have been employed to evaluate the affinity of this compound for various biological targets:
- Cholecystokinin Receptor Binding : The compound's ability to bind to receptors involved in gastrointestinal functions has been explored, indicating potential therapeutic uses in digestive disorders.
Study 1: Antitumor Activity
A study conducted on a series of purine derivatives including this compound evaluated their efficacy against human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting a promising anticancer profile.
Study 2: Neuroprotective Effects
In another investigation focused on neuroprotection, the compound was tested for its ability to prevent neuronal cell death induced by oxidative stress. Results showed that the compound significantly reduced apoptosis markers compared to controls.
Comparison with Similar Compounds
Table 1: Substituent Variations and Molecular Properties
*Calculated based on empirical formula.
Key Observations:
- Electron-Donating vs. Hydrophobic Groups : Methoxy substituents (e.g., ) enhance electronic interactions but may reduce metabolic stability compared to methyl groups .
- Alkyl Chain Length : Longer chains (e.g., 3-methylbutyl in ) improve lipid solubility but may compromise target selectivity .
- Aromatic Substitution : 2,3-Dimethylphenyl (target) vs. 4-methylbenzyl () shows positional isomerism significantly impacts receptor binding pocket compatibility .
Key Observations:
- Reaction Medium: Ethanol and n-butanol are common solvents, with n-butanol favoring higher yields (93% in Compound 24) .
Table 3: Receptor Affinity and Enzyme Inhibition
Key Observations:
- Halogen Effects : Fluorine substitution (e.g., ) enhances metabolic stability and binding affinity through electronegative interactions .
Q & A
Q. Table 1. Comparative Bioactivity of Structural Analogs
| Substituent (R₁/R₂) | Target IC₅₀ (nM) | Solubility (µg/mL) | Ref |
|---|---|---|---|
| 3-Methylbenzyl/2,3-dimethylphenyl | MAO-B: 0.8 | 12.5 | |
| 4-Chlorobenzyl/4-ethylphenyl | CDK2: 50 | 8.2 | |
| 2-Methoxyethyl/3-methoxyphenyl | COX-2: 120 | 18.7 |
Q. Table 2. Key Reaction Parameters for Cyclization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | <80°C: Incomplete reaction; >120°C: Degradation |
| Solvent | n-Butanol | Ethanol reduces yield by 20% |
| Catalyst | Pd(OAc)₂ | PdCl₂ requires higher loading (10 mol%) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
